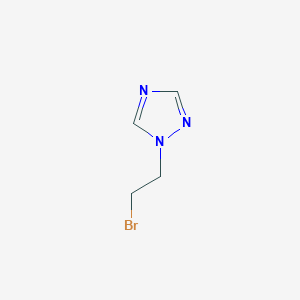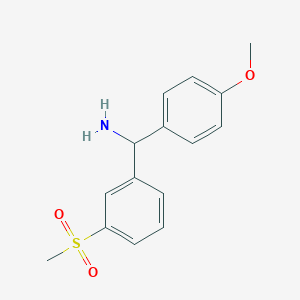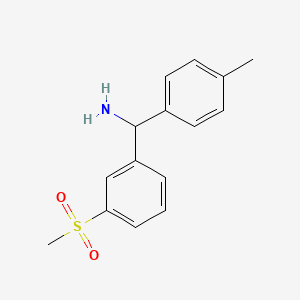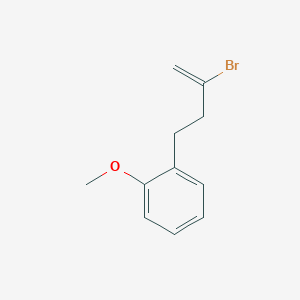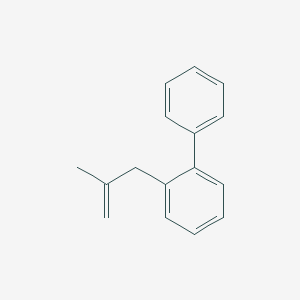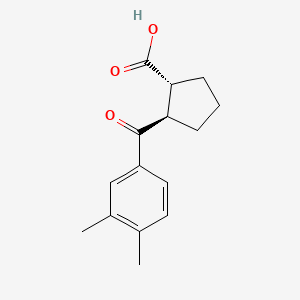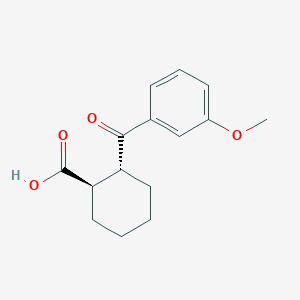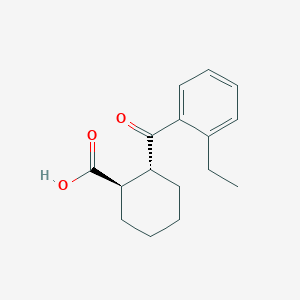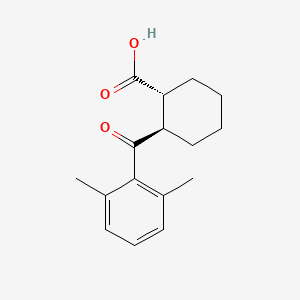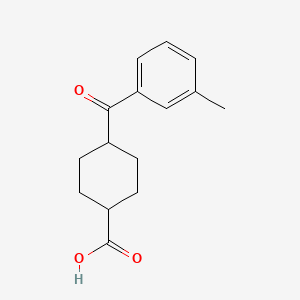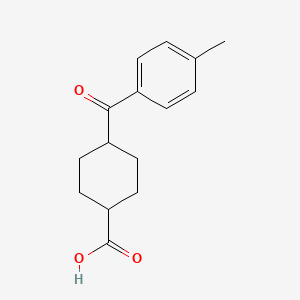
2-Acetoxy-4'-pentylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-4’-pentylbenzophenone is a synthetic organic compound belonging to the class of benzophenone derivatives. It is commonly used as a UV-absorbing agent in sunscreens, cosmetics, and other personal care products. The compound has a molecular formula of C20H22O3 and a molecular weight of 310.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-4’-pentylbenzophenone typically involves the acetylation of 4’-pentylbenzophenone. One common method includes the reaction of 4’-pentylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete acetylation .
Industrial Production Methods: In industrial settings, the production of 2-Acetoxy-4’-pentylbenzophenone may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxy-4’-pentylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4’-pentylbenzophenone carboxylic acid.
Reduction: Formation of 4’-pentylbenzophenone alcohol.
Substitution: Formation of 4’-pentylbenzophenone derivatives with various functional groups.
Scientific Research Applications
2-Acetoxy-4’-pentylbenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of UV-protective agents.
Industry: Widely used in the formulation of sunscreens, cosmetics, and other personal care products due to its UV-absorbing properties
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-pentylbenzophenone primarily involves its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction, which prevents the UV radiation from penetrating the skin and causing damage. This photoprotective effect is attributed to the presence of the benzophenone core, which is known for its strong UV-absorbing properties .
Comparison with Similar Compounds
Benzophenone: A widely used UV-absorbing agent with similar properties.
Oxybenzone: Another benzophenone derivative used in sunscreens.
Avobenzone: A UV-absorbing compound with a broader spectrum of protection.
Uniqueness: 2-Acetoxy-4’-pentylbenzophenone is unique due to its specific structural modifications, which enhance its UV-absorbing capabilities and make it more effective in certain formulations. The presence of the acetoxy group and the pentyl chain provides distinct physicochemical properties that differentiate it from other benzophenone derivatives .
Properties
IUPAC Name |
[2-(4-pentylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-4-5-8-16-11-13-17(14-12-16)20(22)18-9-6-7-10-19(18)23-15(2)21/h6-7,9-14H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQNJMZWXSTUPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641582 |
Source


|
| Record name | 2-(4-Pentylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-46-1 |
Source


|
| Record name | 2-(4-Pentylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
